molecular formula C20H18FN3O2S B2910173 2-((4-Fluorophenyl)thio)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone CAS No. 2034416-24-3

2-((4-Fluorophenyl)thio)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2910173
CAS No.: 2034416-24-3
M. Wt: 383.44
InChI Key: ISIOXZKZVSVYJG-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a synthetic chemical reagent designed for research applications, incorporating a 1,2,4-oxadiazole heterocycle, a pyrrolidine ring, and a fluorophenylthioether functional group. The 1,2,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its bioisosteric properties and its presence in compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal effects . This scaffold is of significant interest in the development of novel therapeutic agents . The integration of the 1,2,4-oxadiazole ring with a pyrrolidine system in a single molecular framework is a strategy aimed at generating sophisticated scaffolds for biological screening. The fluorophenylthioether group may influence the compound's electronic characteristics and lipophilicity, which can be critical for modulating its interaction with biological targets and its overall pharmacokinetic profile. This compound is intended for use in pharmaceutical research and development, serving as a key intermediate or a lead compound for the synthesis of novel chemical entities. It is suitable for investigating structure-activity relationships (SAR), probing mechanisms of action, and screening against various biological targets, particularly in oncology and infectious disease research. Intended Use: This product is supplied for chemical and pharmaceutical research purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c21-16-6-8-17(9-7-16)27-13-18(25)24-11-10-15(12-24)19-22-20(26-23-19)14-4-2-1-3-5-14/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIOXZKZVSVYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-Fluorophenyl)thio)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on current research findings, including its mechanism of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

Property Value
Molecular Formula C₁₉H₁₈FN₃OS
Molecular Weight 367.43 g/mol
CAS Number Not specified

The compound features a 4-fluorophenyl thio group and a 1,2,4-oxadiazol moiety, which are known to enhance biological activity through various mechanisms.

Research indicates that compounds containing oxadiazole rings often exhibit anticancer properties by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. The presence of the pyrrolidine ring further enhances the compound's interaction with biological targets.

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways. Studies indicate that it activates caspases, leading to programmed cell death.
  • Inhibition of Kinases : It may inhibit specific kinases involved in cancer progression, such as EGFR and Src, which are critical in various signaling pathways that promote cell proliferation and survival.

Anticancer Activity

The anticancer potential of 2-((4-Fluorophenyl)thio)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone has been evaluated against several cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
HEPG21.18 ± 0.14Caspase activation and apoptosis induction
MCF72.36 ± 0.20EGFR inhibition
SW11163.45 ± 0.30Src inhibition
BGC8230.42 ± 0.01Inhibition of cell cycle progression

These findings suggest that the compound exhibits potent anticancer activity across multiple types of cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have shown that this compound may also possess antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

A recent study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of similar oxadiazole derivatives, noting their effectiveness against various cancer types and their potential as lead compounds for drug development .

Another relevant research effort focused on the structure–activity relationship (SAR) of oxadiazole compounds, indicating that modifications at specific positions can significantly enhance biological activity .

Comparison with Similar Compounds

1,2,4-Triazole vs. 1,2,4-Oxadiazole Derivatives

  • Triazole Derivatives: Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () utilize a triazole ring, which is more basic and capable of hydrogen bonding compared to oxadiazoles. This enhances interactions with polar biological targets but may reduce metabolic stability .
  • For example, 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione () demonstrates how oxadiazoles can stabilize charge distribution in bioactive molecules .

Table 1: Heterocyclic Core Comparison

Compound Type Core Structure Key Properties Example (Source)
Target Compound Oxadiazole Electron-withdrawing, lipophilic 2-((4-Fluorophenyl)thio)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
Triazole Analog Triazole Basic, hydrogen-bonding 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

Substituent Effects on Pharmacokinetics

  • Fluorophenylthio Group : The target compound’s 4-fluorophenylthio substituent increases lipophilicity (logP ~3.5 estimated) compared to sulfonyl-containing analogs (e.g., ), which may enhance membrane permeability but reduce aqueous solubility .
  • These features contrast with the target compound’s pyrrolidine-oxadiazole system, which balances rigidity and flexibility for target engagement .

Table 2: Substituent Impact on Properties

Compound Key Substituents Molecular Weight logP (Estimated)
Target Compound Fluorophenylthio, Pyrrolidine ~434 g/mol 3.5
CAS 477331-51-4 () Ethoxyphenyl, Pyridinyl 434.486 g/mol 2.8
Triazole Derivative () Pyridinyltriazolylthio 441 g/mol 2.2

Ring Size and Conformational Effects

  • Pyrrolidine vs. Azetidine : The target compound’s pyrrolidine ring (5-membered) offers reduced ring strain compared to the azetidine (4-membered) in CAS 1286727-83-0 (). This likely improves synthetic accessibility and conformational stability, as strained azetidine derivatives often require specialized synthetic protocols .
  • Biological Implications : The pyrrolidine’s flexibility may allow better adaptation to enzyme active sites, whereas azetidine’s rigidity could limit binding modes but enhance selectivity .

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